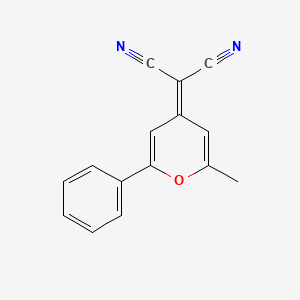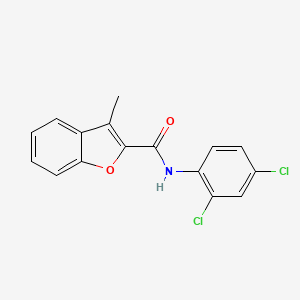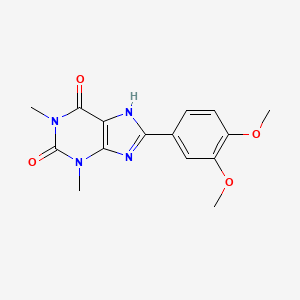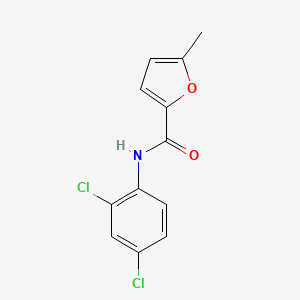
(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile
Übersicht
Beschreibung
"(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile" is a chemical compound used in various chemical sensors and organic electronics. It belongs to the category of malononitrile derivatives, exhibiting unique electronic and optical properties due to its extended π-conjugation and electron-withdrawing groups.
Synthesis Analysis
The synthesis of this compound involves typical organic synthesis routes such as Knoevenagel condensation or Michael addition reactions. Specific methodologies may vary based on the desired substitution pattern and the functional groups involved. These reactions are often facilitated by catalysts and under controlled conditions to achieve high yields and purity (Shestopalov et al., 1991).
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by its pyran ring fused with a phenyl group and a malononitrile moiety. This structure is typically confirmed through spectroscopic methods such as NMR, IR, and X-ray crystallography, providing insights into its geometric and electronic configurations (Shestopalov et al., 1991).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to its active methylene group and conjugated system. Its reactivity is significantly influenced by the electron-withdrawing malononitrile group and the electron-donating phenyl group, making it a versatile intermediate in organic synthesis (Shestopalov et al., 1991).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are determined by the compound's molecular structure and substituents. These properties are essential for understanding its behavior in different environments and for its application in materials science.
Chemical Properties Analysis
"this compound" exhibits significant chemical properties such as strong absorption in the UV-visible spectrum and fluorescence. These properties are leveraged in applications like chemosensors, photovoltaic cells, and organic light-emitting diodes (OLEDs). The compound's electronic structure allows for applications in non-linear optics and as a component in photoreactive materials (Kim et al., 2006).
Wissenschaftliche Forschungsanwendungen
1. Chemosensors for pH Detection
- A derivative of the compound, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), was designed and synthesized for intramolecular charge transfer (ICT) chemosensors to detect low pH values. The sensor exhibited a pH-dependent ratiometric absorption property and a reversible color change from yellow to colorless with increasing acid concentration, indicating its potential as a pH sensor (Kim, Kim, & Kim, 2014).
2. Optical and Fluorescence Properties
- Studies on malononitrile derivatives, including those similar to (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile, have been conducted to investigate their optical properties. These compounds have been shown to exhibit strong intramolecular charge transfer absorption bands and fluorescence emissions, making them useful in photophysical applications (Zhao, Xiao, Wu, & Fang, 2007).
3. Electroluminescence and Photovoltaic Properties
- Research on conjugated polymers containing a 2-pyran-4-ylidene-malononitrile derivative revealed significant electroluminescence and photovoltaic properties. These findings suggest potential applications in light-emitting devices and solar cells (Lee & Liu, 2010).
4. Luminescent Properties for Organic Light-Emitting Diodes
- Non-symmetric styryl derivatives of 2(2,6-substituted-4H-pyran-4-ylidene)-malononitrile have been synthesized and studied for their spectral properties, showing potential for use in organic light-emitting diodes (OLEDs) (Zarins, Jubels, & Kokars, 2011).
5. Aggregation-Induced Emission Enhancement
- The methylation of TPA-DCM, a compound similar to this compound, transforms its emission behavior, leading to aggregation-induced emission (AIE) and enhanced near-infrared emission. This discovery opens up new avenues for designing materials with specific optical properties (Yan, Laine, & Liu, 2019).
Wirkmechanismus
Target of Action
It’s known that this compound is used as a dye intermediate and in the synthesis of electrooptical chromophores .
Mode of Action
It’s known that the compound is involved in organic base catalyzed knoevenagel reactions . This reaction is a form of condensation reaction, which typically involves the reaction of an aldehyde or ketone with a compound containing an acidic proton, resulting in the formation of a carbon-carbon double bond.
Biochemical Pathways
It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may play a role in photochemical reactions.
Result of Action
It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may have a role in photochemical reactions.
Action Environment
It’s known that the compound is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It’s also known that the compound should be stored in a cool, dark, well-ventilated place .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methyl-6-phenylpyran-4-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-7-13(14(9-16)10-17)8-15(18-11)12-5-3-2-4-6-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHLZDDQIUVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)


![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)
